5-chloropicolinoyl chloride 5-chloropicolinoyl chloride
Brand Name: Vulcanchem
CAS No.: 128073-03-0
VCID: VC21160085
InChI: InChI=1S/C6H3Cl2NO/c7-4-1-2-5(6(8)10)9-3-4/h1-3H
SMILES: C1=CC(=NC=C1Cl)C(=O)Cl
Molecular Formula: C6H3Cl2NO
Molecular Weight: 176 g/mol

5-chloropicolinoyl chloride

CAS No.: 128073-03-0

Cat. No.: VC21160085

Molecular Formula: C6H3Cl2NO

Molecular Weight: 176 g/mol

* For research use only. Not for human or veterinary use.

5-chloropicolinoyl chloride - 128073-03-0

Specification

CAS No. 128073-03-0
Molecular Formula C6H3Cl2NO
Molecular Weight 176 g/mol
IUPAC Name 5-chloropyridine-2-carbonyl chloride
Standard InChI InChI=1S/C6H3Cl2NO/c7-4-1-2-5(6(8)10)9-3-4/h1-3H
Standard InChI Key JRIASDXJZYOBCA-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1Cl)C(=O)Cl
Canonical SMILES C1=CC(=NC=C1Cl)C(=O)Cl

Introduction

Chemical Identity and Nomenclature

5-Chloropicolinoyl chloride (CAS: 128073-03-0) is a chlorinated pyridine derivative characterized by an acid chloride functional group at the 2-position and a chlorine atom at the 5-position of the pyridine ring. The compound is known by several synonyms in the scientific literature:

  • 5-Chloropyridine-2-carbonyl chloride

  • 5-Chloro-2-pyridinecarbonyl chloride

  • 5-Chloropyridinecarboxylic acid chloride

  • 5-Chloropyridine-2-carboxylic acid chloride

  • 5-Chlor-pyridin-2-carbonylchlorid

This compound belongs to the broader family of pyridine derivatives, specifically to the class of picolinoyl chlorides, which are acid chlorides derived from picolinic acid (2-pyridinecarboxylic acid).

Physical and Chemical Properties

5-Chloropicolinoyl chloride possesses distinct physicochemical characteristics that determine its behavior in chemical reactions and influence its handling requirements. Table 1 summarizes the essential physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of 5-Chloropicolinoyl Chloride

PropertyValue
CAS Number128073-03-0
Molecular FormulaC₆H₃Cl₂NO
Molecular Weight176.00 g/mol
Exact Mass174.959 g/mol
Physical StateCrystalline solid (typical for similar compounds)
Boiling Point220.761°C at 760 mmHg
Flash Point87.314°C
Density1.454 g/cm³
LogP2.114
Polar Surface Area (PSA)29.96 Ų
Water SolubilityReactive with water (hydrolyzes)
StabilityMoisture sensitive

The compound exhibits limited water solubility due to its reactivity with water, which leads to hydrolysis and formation of the corresponding carboxylic acid (5-chloropicolinic acid). As a moisture-sensitive compound, it requires proper storage conditions to maintain its integrity .

Structural Characteristics

The molecular structure of 5-chloropicolinoyl chloride features a pyridine ring with two key functional groups: a highly reactive acid chloride (-COCl) at the 2-position and a chlorine substituent at the 5-position. This arrangement confers specific electronic and steric properties that influence its reactivity patterns.

The acid chloride group is highly electrophilic, making it susceptible to nucleophilic attack by various nucleophiles such as amines, alcohols, and water. This reactivity is central to its utility in synthetic chemistry. The chlorine substituent at the 5-position alters the electronic distribution within the pyridine ring, potentially influencing the reactivity of both the pyridine nitrogen and the acid chloride functionality .

The compound's structure provides multiple sites for potential reactions:

  • The acid chloride group for acylation reactions

  • The pyridine nitrogen for coordination with metals or protonation

  • The chlorine substituent as a potential site for cross-coupling reactions

Applications in Chemical Synthesis

5-Chloropicolinoyl chloride serves as a versatile building block in organic synthesis with multiple applications across different fields:

Pharmaceutical Intermediates

The compound plays a significant role in the synthesis of pharmaceutical intermediates, particularly those requiring the incorporation of a 5-chloropicolinoyl moiety. Evidence from patent literature shows its use in synthesizing BACE 2 inhibitors being investigated for diabetes treatment .

A notable application involves the synthesis of 5-chloro-pyridine-2-carboxylic acid (3-acetyl-4-fluoro-phenyl)-amide, which serves as a key intermediate in developing aminodihydro thiazines with potential anti-diabetic properties .

Formation of Amide Derivatives

Due to its reactive acid chloride functionality, 5-chloropicolinoyl chloride readily participates in amide bond formation reactions with primary and secondary amines. These reactions typically proceed under mild conditions, often in the presence of a base to neutralize the hydrogen chloride generated during the reaction:

5-Chloropicolinoyl chloride + R-NH₂ → 5-Chloro-N-R-picolinamide + HCl

This reactivity makes it valuable in medicinal chemistry for creating diverse libraries of amide derivatives for biological screening .

Ester Synthesis

Similar to amide formation, 5-chloropicolinoyl chloride efficiently reacts with alcohols to form the corresponding esters:

5-Chloropicolinoyl chloride + R-OH → 5-Chloropicolinic acid R-ester + HCl

These ester derivatives have applications in both pharmaceutical research and materials science .

Related Compounds and Derivatives

Several compounds are structurally related to 5-chloropicolinoyl chloride, either as precursors, derivatives, or structural isomers:

5-Chloropicolinic Acid

5-Chloropicolinic acid (CAS: 86873-60-1) is the direct precursor to 5-chloropicolinoyl chloride and is formed upon hydrolysis of the latter. It has the following properties:

  • Molecular Formula: C₆H₄ClNO₂

  • Molecular Weight: 157.55 g/mol

  • Melting Point: 166-171°C

  • White to off-white crystalline solid

Nicotinoyl Chloride

Nicotinoyl chloride (CAS: 10400-19-8) is a structural isomer of picolinoyl chloride with the carbonyl chloride functionality at the 3-position of the pyridine ring instead of the 2-position:

  • Molecular Formula: C₆H₄ClNO

  • Molecular Weight: 141.555 g/mol

  • Melting Point: 149-155°C

  • Boiling Point: 215.3°C at 760 mmHg

5-Chloronicotinoyl Chloride

5-Chloronicotinoyl chloride (CAS: 85320-79-2) is another structural isomer with the acid chloride at the 3-position and a chlorine at the 5-position:

  • Molecular Formula: C₆H₃Cl₂NO

  • Molecular Weight: 176.00 g/mol

  • Used in similar applications as 5-chloropicolinoyl chloride

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